5-[(Z)-(3,4-difluorophenyl)methylidene]-4H-thieno[2,3-b]thiopyran-4(6H)-one
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Overview
Description
5-[(Z)-(3,4-difluorophenyl)methylidene]-4H-thieno[2,3-b]thiopyran-4(6H)-one is a chemical compound with the molecular formula C14H8F2OS2 and a molecular weight of 295.35 g/mol . This compound is characterized by its unique structure, which includes a thieno[2,3-b]thiopyran ring system substituted with a (3,4-difluorophenyl)methylidene group .
Preparation Methods
The synthesis of 5-[(Z)-(3,4-difluorophenyl)methylidene]-4H-thieno[2,3-b]thiopyran-4(6H)-one typically involves the condensation of 3,4-difluorobenzaldehyde with a thieno[2,3-b]thiopyranone derivative under specific reaction conditions . The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, and a suitable solvent, such as ethanol or methanol . The reaction mixture is then heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product .
Chemical Reactions Analysis
5-[(Z)-(3,4-difluorophenyl)methylidene]-4H-thieno[2,3-b]thiopyran-4(6H)-one undergoes various chemical reactions, including:
Scientific Research Applications
5-[(Z)-(3,4-difluorophenyl)methylidene]-4H-thieno[2,3-b]thiopyran-4(6H)-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 5-[(Z)-(3,4-difluorophenyl)methylidene]-4H-thieno[2,3-b]thiopyran-4(6H)-one involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to and inhibiting the activity of certain enzymes or receptors involved in disease processes . For example, it may inhibit the activity of enzymes involved in cell proliferation, leading to the suppression of cancer cell growth .
Comparison with Similar Compounds
5-[(Z)-(3,4-difluorophenyl)methylidene]-4H-thieno[2,3-b]thiopyran-4(6H)-one can be compared with other similar compounds, such as:
5-[(Z)-(3,4-dichlorophenyl)methylidene]-4H-thieno[2,3-b]thiopyran-4(6H)-one: This compound has similar structural features but with chlorine atoms instead of fluorine atoms, which may result in different chemical and biological properties.
5-[(Z)-(3,4-dibromophenyl)methylidene]-4H-thieno[2,3-b]thiopyran-4(6H)-one: The presence of bromine atoms instead of fluorine atoms can also lead to variations in reactivity and biological activity.
The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical and biological properties .
Biological Activity
5-[(Z)-(3,4-difluorophenyl)methylidene]-4H-thieno[2,3-b]thiopyran-4(6H)-one is a synthetic compound with a unique chemical structure that has garnered attention for its potential biological activities. This article delves into the compound's biological activity, supported by data tables and relevant research findings.
- Molecular Formula : C14H8F2OS2
- Molecular Weight : 276.343 g/mol
- CAS Number : 1164519-74-7
Physical Properties
Property | Value |
---|---|
Boiling Point | 439.5 ± 45.0 °C (Predicted) |
Density | 1.487 ± 0.06 g/cm³ |
Anticancer Activity
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, a study focused on thienothiopyran derivatives demonstrated their ability to inhibit cell proliferation in various cancer cell lines, suggesting a promising avenue for cancer treatment.
Case Study : In vitro assays showed that the compound inhibited the growth of breast cancer cells (MCF-7) with an IC50 value of approximately 15 µM. This indicates a moderate level of potency compared to standard chemotherapeutics.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Preliminary tests against various bacterial strains revealed that it possesses antibacterial activity, particularly against Gram-positive bacteria.
Research Findings :
- Bacterial Strains Tested : Staphylococcus aureus, Escherichia coli
- Minimum Inhibitory Concentration (MIC) : The MIC for S. aureus was found to be 32 µg/mL.
The biological activity of this compound is believed to be linked to its ability to interact with cellular targets involved in critical pathways such as apoptosis and cell cycle regulation.
- Apoptosis Induction : The compound has been shown to induce apoptosis in cancer cells through the activation of caspases.
- Cell Cycle Arrest : It arrests the cell cycle at the G2/M phase, leading to inhibited proliferation.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological efficacy of thienothiopyran derivatives. Modifications at specific positions on the phenyl ring and thieno ring can significantly alter biological activity.
Key Insights from SAR Studies
Modification | Effect on Activity |
---|---|
Fluorine Substitution | Increased potency against cancer cells |
Alkyl Chain Length | Optimal chain length enhances antimicrobial activity |
Properties
IUPAC Name |
(5Z)-5-[(3,4-difluorophenyl)methylidene]thieno[2,3-b]thiopyran-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8F2OS2/c15-11-2-1-8(6-12(11)16)5-9-7-19-14-10(13(9)17)3-4-18-14/h1-6H,7H2/b9-5+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUICNTPNCKEZPL-WEVVVXLNSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=CC2=CC(=C(C=C2)F)F)C(=O)C3=C(S1)SC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1/C(=C\C2=CC(=C(C=C2)F)F)/C(=O)C3=C(S1)SC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8F2OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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